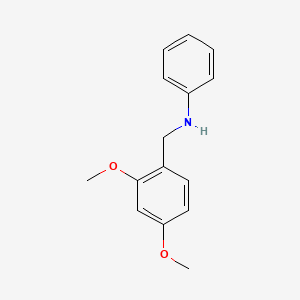

N-(2,4-dimethoxybenzyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-14-9-8-12(15(10-14)18-2)11-16-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILOOOYZVHSFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Arylamine and Benzylamine Motifs in Chemical Synthesis

The structural framework of N-(2,4-dimethoxybenzyl)aniline is built upon two fundamental components in organic chemistry: the arylamine and benzylamine (B48309) motifs. Arylamines, with aniline (B41778) (C₆H₅NH₂) as the parent compound, are a class of organic molecules where an amino group is directly attached to an aromatic ring. wikipedia.orgbyjus.com This structural arrangement makes them electron-rich, rendering the aromatic ring highly susceptible to electrophilic substitution reactions. wikipedia.org They are crucial building blocks in the synthesis of a vast array of commercial products, including polymers, pigments, agrochemicals, and rubber products. researchgate.net Notably, they are indispensable intermediates in the pharmaceutical industry for creating various drugs. researchgate.netscienceinfo.com

Benzylamines, on the other hand, feature a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. These compounds are also vital in synthetic chemistry. For instance, aniline derivatives with benzyl substituents at the ortho position are recognized as an important class of amines with applications as antioxidants and in the development of pharmaceuticals. beilstein-journals.org The nitrogen atom in these motifs can act as a nucleophile, participating in a wide range of chemical transformations to form more complex molecular architectures. acs.org The combination of these two motifs in a single molecule, as seen in this compound, creates a versatile platform for further chemical modification.

An Overview of N 2,4 Dimethoxybenzyl Aniline As a Specialized Organic Compound

N-(2,4-dimethoxybenzyl)aniline is a substituted secondary amine. Its structure consists of an aniline (B41778) core where one of the hydrogen atoms on the amino group is replaced by a 2,4-dimethoxybenzyl group. This specific substitution pattern imparts distinct chemical properties to the molecule. The methoxy (B1213986) groups (-OCH₃) on the benzyl (B1604629) ring are electron-donating, which can influence the reactivity of the molecule in synthetic transformations.

The synthesis of this compound can be achieved through established organic chemistry reactions. A primary method is reductive amination, which involves the reaction of aniline with 2,4-dimethoxybenzaldehyde (B23906) to form a Schiff base (an imine), followed by reduction of the carbon-nitrogen double bond. The formation of a related Schiff base, (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline, from 2,4-dimethoxybenzaldehyde and 4-bromoaniline (B143363) has been documented, supporting the feasibility of the imine intermediate step. researchgate.net Another common approach is the N-alkylation of aniline using 2,4-dimethoxybenzyl chloride.

Below is a table summarizing the key properties of its constituent precursors, which are instrumental in its synthesis.

| Property | 2,4-Dimethoxyaniline (B45885) | 2,4-Dimethoxybenzylamine (B23717) | Aniline |

| IUPAC Name | 2,4-dimethoxyaniline | (2,4-dimethoxyphenyl)methanamine | Aniline |

| Synonyms | 2,4-dimethoxyphenylamine | (2,4-dimethoxybenzyl)amine | Benzenamine, Phenylamine |

| CAS Number | 2735-04-8 | 20781-20-8 | 62-53-3 |

| Molecular Formula | C₈H₁₁NO₂ | C₉H₁₃NO₂ | C₆H₇N |

| Molecular Weight | 153.18 g/mol | 167.20 g/mol | 93.13 g/mol |

| Appearance | Black crystalline solid | --- | Colorless to brownish oily liquid |

| Melting Point | 33.5 - 37 °C | --- | -6 °C |

| Boiling Point | --- | --- | 184 °C |

Data sourced from multiple references. wikipedia.orgbyjus.comscienceinfo.comacs.orggoogle.comnih.gov

Scope and Research Trajectories of N 2,4 Dimethoxybenzyl Aniline in Academic Inquiry

Direct Amination and Reductive Alkylation Strategies

Direct methods for the synthesis of this compound often involve the formation of the crucial carbon-nitrogen bond in a single, efficient step. Reductive amination and catalytic N-alkylation are prominent examples of these strategies.

Reductive amination is a widely employed and efficient method for preparing secondary amines. arkat-usa.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in the same reaction vessel to the desired amine. arkat-usa.orgmasterorganicchemistry.com For the synthesis of this compound, this involves the reaction of aniline with 2,4-dimethoxybenzaldehyde.

The initial step is the condensation of aniline and 2,4-dimethoxybenzaldehyde to form the corresponding N-(2,4-dimethoxybenzylidene)aniline, a type of Schiff base or imine. masterorganicchemistry.comresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. masterorganicchemistry.com The subsequent reduction of the imine can be achieved using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB), with STAB often being preferred due to its milder nature and selectivity for reducing imines in the presence of unreacted aldehydes. researchgate.net The entire process can be carried out in a one-pot fashion, making it a convenient and atom-economical approach. arkat-usa.orgresearchgate.net The use of recyclable iron-based Lewis catalysts has also been explored to promote imine formation under greener synthetic conditions. researchgate.net

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| Aniline | 2,4-Dimethoxybenzaldehyde | N-(2,4-dimethoxybenzylidene)aniline | This compound |

Catalytic N-alkylation, also known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a green and efficient alternative for the synthesis of N-substituted anilines. rsc.orgnih.gov This strategy utilizes an alcohol, in this case, 2,4-dimethoxybenzyl alcohol, as the alkylating agent, with water being the only byproduct. rsc.org The reaction is catalyzed by various metal complexes, often based on earth-abundant and inexpensive metals. nih.gov

The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to the corresponding aldehyde (2,4-dimethoxybenzaldehyde). This aldehyde then condenses with aniline to form an imine, as in reductive amination. The catalyst then returns the "borrowed" hydrogen to reduce the imine to the final product, this compound, and is regenerated in the process. A variety of catalysts have been shown to be effective for the N-alkylation of anilines with benzyl alcohols, including niobium oxide, cobalt-based metal-organic frameworks (MOFs), and manganese pincer complexes. rsc.orgnih.govsioc-journal.cn For instance, niobium oxide has demonstrated high catalytic activity for the N-alkylation of benzyl alcohol with aniline, achieving complete conversion of the alcohol under optimized conditions. sioc-journal.cn Similarly, a cobalt-based MOF has been shown to be an efficient heterogeneous catalyst for this transformation with excellent selectivity and yields. rsc.org

| Catalyst Type | Example | Key Features |

| Metal Oxide | Niobium Oxide | High activity and stability. sioc-journal.cn |

| Metal-Organic Framework (MOF) | Zr-MOF supported Cobalt | Heterogeneous, excellent selectivity and yields. rsc.org |

| Pincer Complex | Manganese PNP Complex | Utilizes earth-abundant metal, chemoselective. nih.gov |

| Mesoporous Silica | Aluminium-grafted MCM-41 | Inexpensive, acidic catalyst. wordpress.com |

Multistep Synthesis and Derivatization Routes

For more complex aniline derivatives or when direct methods are not suitable, multistep synthetic sequences are employed. These routes offer greater flexibility in introducing various functional groups.

The 2,4-dimethoxybenzyl group can be introduced into a wide array of aniline derivatives using the direct methods described above. For example, substituted anilines can undergo reductive amination with 2,4-dimethoxybenzaldehyde or catalytic N-alkylation with 2,4-dimethoxybenzyl alcohol to yield the corresponding N-benzylated products. This approach is valuable in medicinal chemistry for the synthesis of complex molecules, such as derivatives of purines and 7-deazapurines, where the aniline moiety is part of a larger heterocyclic system. rsc.orgrsc.org For instance, 9-(3-aminophenyl)-N-(4-methoxybenzyl)-9H-purin-6-amine is an example of a complex aniline derivative synthesized through such methods. rsc.org Another example is the synthesis of p-(2,4-dimethoxybenzyloxy)aniline, which involves the reaction of p-acetamidophenol with 2,4-dimethoxybenzyl chloride followed by deacetylation. prepchem.com

The formation of an imine through the condensation of an aniline and an aldehyde is a versatile reaction that can be the entry point to various synthetic transformations beyond simple reduction. masterorganicchemistry.comorganic-chemistry.orgrsc.org The condensation of aniline or its derivatives with 2,4-dimethoxybenzaldehyde readily forms N-(2,4-dimethoxybenzylidene)anilines. researchgate.net

This reaction is often straightforward, sometimes requiring no catalyst and proceeding under mild conditions. nih.gov For example, the synthesis of (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline is achieved by simply mixing 2,4-dimethoxybenzaldehyde and 4-bromoaniline in methanol. researchgate.net Once formed, the imine can undergo a variety of reactions. Besides the previously mentioned reduction to a secondary amine, it can be a substrate for cycloaddition reactions, nucleophilic additions to the C=N bond, or other transformations to build more complex molecular architectures.

| Reactant A | Reactant B | Reaction Type | Intermediate/Product |

| 4-Bromoaniline | 2,4-Dimethoxybenzaldehyde | Imine Condensation | (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline researchgate.net |

| Aniline | 2,4-Dimethoxybenzaldehyde | Imine Condensation | N-(2,4-dimethoxybenzylidene)aniline |

Protecting Group Introduction in Complex Synthetic Sequences

In the multistep synthesis of complex molecules, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The 2,4-dimethoxybenzyl (Dmb) group is a valuable acid-labile protecting group for amines and other nitrogen-containing functionalities. rsc.orgresearchgate.net

The Dmb group is particularly useful because it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which often leaves other protecting groups intact. rsc.orgresearchgate.net This orthogonality is a key feature in complex synthetic strategies. For example, the Dmb group has been effectively used to protect the amide side chains of glutamine and asparagine in peptide synthesis. wustl.edunih.gov It has also been employed as a protecting group for sulfamates, where it demonstrates stability to oxidizing and reducing agents, as well as bases and nucleophiles, allowing for a wide range of chemical manipulations on the protected molecule. rsc.org The introduction of the Dmb group onto an aniline nitrogen would typically follow standard N-alkylation procedures, such as reaction with 2,4-dimethoxybenzyl chloride or reductive amination. Its selective removal at a later stage allows for the unmasking of the aniline's N-H bond for further reactions. organic-chemistry.org

Efficacious N-Protection Strategies with the 2,4-Dimethoxybenzyl Group

The 2,4-dimethoxybenzyl (DMB) group is a valuable acid-labile protecting group for primary and secondary amines in multi-step organic synthesis. Its utility stems from its stability under a range of reaction conditions and the mildness of the reagents required for its removal.

The DMB group is typically introduced by reacting the amine with 2,4-dimethoxybenzylamine (B23717) in the presence of a suitable coupling agent or via reaction with 2,4-dimethoxybenzyl chloride or bromide. bme.hu Once installed, the N-DMB moiety exhibits considerable stability. It is robust and unreactive towards many oxidizing and reducing agents, as well as basic and nucleophilic conditions. rsc.org This stability allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

The primary advantage of the DMB group is its facile cleavage under acidic conditions. The electron-donating methoxy (B1213986) groups at the ortho and para positions of the benzyl ring stabilize the benzylic carbocation formed upon protonation and cleavage, facilitating its removal. Deprotection can be achieved with high efficiency using various acids.

| Deprotection Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 10-95% TFA in Dichloromethane (DCM) | Most common method; cleavage is often rapid at room temperature. rsc.orgwustl.edu |

| Triflic Acid (TfOH) | Catalytic to stoichiometric amounts | A stronger acid used when TFA is ineffective. bme.hu |

| Hydrogen Fluoride (HF) | Anhydrous HF | A strong acid used in peptide synthesis. wustl.edu |

| Oxidative Cleavage | DDQ or Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) | Alternative to acidic cleavage, useful for substrates sensitive to acid. researchgate.net |

In the field of peptide synthesis, the DMB group has been employed to temporarily protect the amide nitrogen in the peptide backbone. wustl.eduiris-biotech.de This strategy helps to disrupt interchain hydrogen bonding, which can lead to aggregation and poor solubility of "difficult" sequences, thereby improving coupling efficiency and final peptide purity. peptide.com

Integration into Beta-Lactam Synthesis as an N1-Protecting Group

The β-lactam ring is the core structural motif of a vast class of antibiotics, including penicillins and cephalosporins. wikipedia.org The synthesis of novel β-lactam derivatives often requires a protecting group for the nitrogen atom (N1) of the azetidinone ring. This protection is crucial to prevent undesired side reactions while other parts of the molecule are being chemically modified.

The 2,4-dimethoxybenzyl (DMB) group serves as an effective N1-protecting group in β-lactam synthesis due to its unique combination of stability and controlled removal. It can be introduced onto the N1 position of a pre-formed β-lactam ring or a precursor.

The key attributes of the DMB group in this context are:

Stability: The N1-DMB protected β-lactam is stable to a variety of non-acidic reagents. This allows for modifications at other positions of the β-lactam core, such as the C3 or C4 positions, which is essential for creating libraries of novel antibiotic candidates.

Orthogonality: The DMB group is orthogonal to many other protecting groups used in complex synthesis. For example, it remains intact under conditions used to remove base-labile or hydrogenation-labile groups.

Mild Deprotection: The final step in the synthesis is often the removal of the N1-protecting group to yield the free N-H β-lactam. The DMB group is ideal for this, as it can be cleaved under acidic conditions (e.g., with TFA) that are mild enough to avoid degradation of the sensitive β-lactam ring system. rsc.org

The use of the DMB group allows for a flexible synthetic strategy, enabling the construction of complex β-lactam structures that would be difficult to access otherwise. The reliable and clean deprotection step ensures a high yield of the final, biologically active compound.

Pathways of N-Debenzylation and Protecting Group Cleavage

The removal of the 2,4-dimethoxybenzyl (DMB) group from nitrogen is a key step in many synthetic sequences. The unique electronic properties of the DMB group, conferred by the two methoxy substituents, allow for its cleavage under both acidic and oxidative conditions, each proceeding through distinct mechanisms.

Acid-Mediated Cleavage Mechanisms of 2,4-Dimethoxybenzyl Protecting Groups

The acid-catalyzed cleavage of the DMB group from amines and amides is a widely employed deprotection strategy. nih.gov The reaction is initiated by protonation, but the exact site of protonation and the subsequent steps can vary depending on the substrate and reaction conditions.

The generally accepted mechanism involves the initial protonation of one of the methoxy groups on the benzyl ring, which enhances the stability of the resulting carbocation upon C-N bond cleavage. Following protonation, the C-N bond breaks, leading to the formation of a stable 2,4-dimethoxybenzyl carbocation and the release of the free amine. nih.gov This carbocation is resonance-stabilized by the electron-donating methoxy groups at the ortho and para positions. The presence of a nucleophilic scavenger, such as anisole (B1667542) or thioanisole, is often crucial to trap the liberated carbocation and prevent side reactions. nih.gov

A study on the deprotection of N-(2,4-dimethoxybenzyl)maleimides using trifluoroacetic acid (TFA) in anisole highlighted the influence of electronic effects on the reaction rate. researchgate.net Variations in the substituents on the maleimide (B117702) ring led to different rates of deprotection, suggesting that the electronic nature of the entire molecule plays a role in the cleavage process. researchgate.net In contrast, the corresponding succinimide (B58015) derivatives were found to be inert under the same conditions, indicating a specific role of the maleimide system in facilitating the cleavage. researchgate.net

Research on the debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles further illustrates the intricacies of acid-mediated cleavage. bme.hu While attempts to remove the DMB group from a C(5)-unsubstituted derivative with various acids, including trifluoroacetic acid and triflic acid, were unsuccessful, the C(5)-isopropylidene-substituted counterpart underwent debenzylation with triflic acid. bme.hu This difference in reactivity was attributed to electronic effects within the diazaoxindole scaffold. bme.hu

The use of strong acids like trifluoroacetic acid can lead to the formation of trifluoroacetoxymethyl groups on resin supports in solid-phase synthesis, which can then cause unwanted trifluoroacetylation of the target amine. nih.gov This side reaction proceeds through an intersite nucleophilic reaction. nih.gov

Table 1: Conditions for Acid-Mediated Cleavage of DMB Groups

| Substrate Type | Acid | Scavenger | Outcome | Reference |

| N-2,4-dimethoxybenzylamides | p-TsOH | Toluene (solvent) | Selective N-debenzylation | researchgate.net |

| N-(2,4-dimethoxybenzyl)maleimides | TFA | Anisole | Cleavage, rate dependent on maleimide substituents | researchgate.net |

| (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles | Triflic Acid | Anisole | Successful deprotection of C(5)-isopropylidene derivative | bme.hu |

| N-protected O-aryl sulfamates | 10% TFA in DCM | - | Quantitative deprotection at room temperature | researchgate.netrsc.org |

Oxidative Deprotection Mechanisms

An alternative and often milder method for the removal of the DMB protecting group is through oxidation. nih.gov Common oxidizing agents for this purpose include 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and ceric ammonium nitrate (CAN). nih.gov

The mechanism of DDQ-mediated deprotection is believed to proceed through a single electron transfer (SET) process. total-synthesis.com The electron-rich DMB group forms a charge-transfer complex with the electron-deficient DDQ. chem-station.com This is followed by hydride transfer from the benzylic position to the quinone, generating a stabilized carbocation and the hydroquinone (B1673460) form of DDQ. rsc.org Subsequent hydrolysis of the resulting iminium ion liberates the deprotected amine and 2,4-dimethoxybenzaldehyde. chem-station.com The rate of oxidation is significantly faster for dimethoxybenzyl groups compared to the less electron-rich p-methoxybenzyl (PMB) and unsubstituted benzyl groups, allowing for selective deprotection. chem-station.comcoek.info

Ceric ammonium nitrate (CAN) is another effective reagent for the oxidative cleavage of DMB ethers and amines. wikipedia.org The mechanism is thought to involve the oxidation of the electron-rich aromatic ring to a radical cation, which then undergoes further reaction to cleave the benzyl-nitrogen bond. nih.gov For the deprotection of N-(p-ethoxyphenyl)-2-azetidinones, a related system, it was found that at least two molar equivalents of CAN were necessary for the oxidative N-dearylation. nih.gov This suggests a mechanism where the aromatic ring is oxidized to a quinone-like species. nih.gov However, attempts to use CAN for the deprotection of a (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindole were unsuccessful. bme.hu

Table 2: Reagents for Oxidative Deprotection of DMB and Related Groups

| Reagent | Key Mechanistic Feature | Selectivity | Reference |

| DDQ | Formation of charge-transfer complex, hydride transfer | DMB > PMB > Bn | chem-station.comrsc.orgcoek.info |

| CAN | Oxidation of the aromatic ring | Effective for many DMB-protected amines and ethers | nih.govwikipedia.org |

Computational Insights into Carbon-Nitrogen Bond Cleavage Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), have provided deeper insights into the C-N bond cleavage mechanisms. A computational study on the debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles investigated the reaction mechanism of two different derivatives. bme.huresearchgate.net The calculations revealed that while there was only a slight energetic difference in the protonation step for the two compounds, there was a significant difference in the transition state energies for the subsequent C-N bond cleavage. bme.hu This difference in activation energy explained the observed experimental difference in reactivity, where one derivative was deprotected significantly faster than the other. bme.hu

These computational studies help to elucidate the complex interplay of electronic and steric factors that govern the reaction pathways and can be instrumental in predicting the reactivity of new substrates and optimizing reaction conditions.

Reaction Mechanisms in Functionalization and Derivatization

Beyond deprotection, this compound and its analogs are valuable intermediates in various functionalization and derivatization reactions. Understanding the mechanisms of these reactions is key to controlling their outcomes and achieving desired selectivities.

Mechanistic Aspects of Imine Formation and Subsequent Cyclizations

This compound, being a secondary amine, can react with aldehydes and ketones to form iminium ions. However, primary amines are typically used to form neutral imines (Schiff bases). lumenlearning.comwikipedia.org The mechanism of imine formation from a primary amine and a carbonyl compound is a well-established, reversible, and typically acid-catalyzed process. lumenlearning.comlibretexts.orgmasterorganicchemistry.comyoutube.com It involves the following key steps:

Nucleophilic attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination of water: The lone pair of electrons on the nitrogen pushes out a molecule of water, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine. libretexts.org

The resulting imines or iminium ions derived from this compound can then participate in a variety of subsequent reactions, including cyclizations. For instance, imines can undergo intramolecular reactions to form heterocyclic ring systems, a common strategy in the synthesis of alkaloids and other nitrogen-containing natural products. The specific mechanistic pathway of the cyclization would depend on the nature of the substituents and the reaction conditions employed.

Understanding Selectivity in N-Alkylation Reactions

The N-alkylation of anilines, including this compound, is a fundamental transformation for the synthesis of more complex amines. psu.edu Achieving high selectivity for mono-alkylation over di-alkylation can be challenging. psu.edu The mechanism of N-alkylation often depends on the nature of the alkylating agent and the catalyst used.

When using alcohols as alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, the reaction typically proceeds through a three-step sequence catalyzed by a transition metal complex: rsc.orgnih.gov

Oxidation: The alcohol is first oxidized to the corresponding aldehyde or ketone by the metal catalyst. rsc.org

Condensation: The newly formed carbonyl compound then condenses with the amine to form an imine (from a primary amine) or an iminium ion (from a secondary amine). rsc.org

Reduction: The imine or iminium ion is then reduced by the metal hydride species that was formed in the initial oxidation step, yielding the alkylated amine and regenerating the catalyst. nih.gov

The selectivity of the N-alkylation reaction is influenced by several factors, including the catalyst, solvent, temperature, and the electronic and steric properties of both the amine and the alcohol. psu.eduresearchgate.netresearchgate.net For instance, in some systems, the reaction conditions can be tuned to favor either the N-alkylated amine or the dehydrogenative condensation product (the imine). researchgate.net Studies on the N-alkylation of anilines with benzyl alcohols have shown that the choice of catalyst and reaction conditions (e.g., open vs. closed system) can effectively switch the selectivity between the formation of the secondary amine and the imine. researchgate.net

In the case of using nitriles as alkylating agents under hydrogenation conditions, mechanistic studies suggest that the nitrile is first reduced to an aldimine before the nucleophilic attack of the amine. rsc.org The choice of catalyst (e.g., Pd/C vs. Rh/C) can influence the selectivity towards mono- or di-alkylation of aliphatic amines. rsc.org

Advanced Spectroscopic and Structural Characterization of N 2,4 Dimethoxybenzyl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For N-(2,4-dimethoxybenzyl)aniline, both one-dimensional and two-dimensional NMR techniques have been instrumental in confirming its structure and understanding the electronic interplay between its constituent aromatic rings and the bridging secondary amine.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Connectivity and Substituent Effects

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for establishing the basic framework of a molecule. The chemical shifts observed in these spectra are highly sensitive to the local electronic environment of each nucleus, offering valuable information about the connectivity of atoms and the influence of various functional groups.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons on the aniline (B41778) and dimethoxybenzyl moieties are observed. The aromatic protons typically appear in the downfield region, with their specific chemical shifts and splitting patterns revealing their relative positions on the rings. The protons of the two methoxy (B1213986) groups (-OCH₃) give rise to sharp singlet peaks, while the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group and the amine (-NH-) proton also exhibit characteristic signals.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings are particularly informative, reflecting the electron-donating or electron-withdrawing nature of the substituents. For instance, the carbon atoms directly attached to the electron-donating methoxy groups are shielded and appear at higher fields (lower ppm values) compared to the other aromatic carbons.

The precise chemical shifts for this compound have been reported as follows:

¹H NMR (500 MHz, CDCl₃): δ 7.28 – 7.19 (m, 3H), 6.76 (t, J = 7.3 Hz, 1H), 6.74 – 6.69 (m, 2H), 6.54 (d, J = 2.4 Hz, 1H), 6.50 (dd, J = 8.3, 2.4 Hz, 1H), 4.32 (s, 2H), 4.12 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H). rsc.org

¹³C NMR (126 MHz, CDCl₃): δ 160.2, 158.5, 148.6, 129.7, 129.2, 119.8, 117.3, 113.1, 103.9, 98.6, 55.4, 55.4, 43.2. rsc.org

The introduction of substituents on either the aniline or the benzyl ring of this compound derivatives leads to predictable changes in the NMR spectra. Electron-withdrawing groups, such as nitro or halogen groups, generally cause a downfield shift (deshielding) of nearby proton and carbon signals, while electron-donating groups, like alkyl or additional methoxy groups, result in an upfield shift (shielding). mdpi.com These substituent-induced chemical shifts (SCS) can be quantified and correlated with empirical parameters like Hammett constants to provide a deeper understanding of electronic effects within the molecule. mdpi.commdpi.com

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| This compound | 7.28 – 7.19 (m, 3H), 6.76 (t, J = 7.3 Hz, 1H), 6.74 – 6.69 (m, 2H), 6.54 (d, J = 2.4 Hz, 1H), 6.50 (dd, J = 8.3, 2.4 Hz, 1H), 4.32 (s, 2H), 4.12 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H) | 160.2, 158.5, 148.6, 129.7, 129.2, 119.8, 117.3, 113.1, 103.9, 98.6, 55.4, 55.4, 43.2 | rsc.org |

| N-benzylaniline | 7.45 (dt, J = 15.0, 7.4 Hz, 4H), 7.38 (d, J = 6.8 Hz, 1H), 7.30 – 7.24 (m, 2H), 6.82 (td, J = 7.3, 0.6 Hz, 1H), 6.73 (d, J = 8.5 Hz, 2H), 4.41 (s, 2H), 4.10 (s, 1H) | 148.2, 139.5, 129.4, 128.7, 127.6, 127.3, 117.6, 112.9, 48.4 | rsc.org |

| N-(4-methoxybenzyl)aniline | 7.16-7.14 (d, J = 8.7 Hz, 2H, Ar-H), 7.07-7.03 (dd, J = 8.5, 7.4 Hz, 2H, Ar- H), 6.76-6.74 (d, J = 8.7 Hz, 2H, Ar-H), 6.61-6.58 (t, J = 6.8 Hz, 1H, Ar-H), 6.50-6.49 (d, J = 7.6 Hz, 2H, Ar-H), 4.10 (s, 2 H, CH2), 3.65 (s, 3H, OCH3) | 158.5 (Ar-C), 147.9 (Ar-C), 131.1 (Ar-C), 128.9 (Ar-C), 128.4 (Ar-C), 117.1 (Ar-C), 113.6 (Ar-C), 112.5 (Ar-C), 54.9 (OCH3), 47.4 (CH2) | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. science.govyoutube.com These experiments provide correlation information between different nuclei, allowing for a detailed mapping of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons, as well as between the NH proton and the benzylic CH₂ protons, confirming their connectivity. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.edu The HSQC spectrum is invaluable for assigning the signals of protonated carbons. For example, it would clearly link the proton signal of the methylene bridge to its corresponding carbon signal. youtube.comresearchgate.net

Together, these 2D NMR techniques provide a powerful and comprehensive approach to the structural elucidation of this compound and its derivatives, leaving no ambiguity in the assignment of their complex spectra.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups:

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The exact position and shape of this band can provide information about hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene and methoxy groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-N Stretch: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-O Stretches: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkages of the methoxy groups are typically found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

The FT-IR spectra of aniline and its derivatives show characteristic peaks that can be used for identification. researchgate.netnist.govnist.gov For example, aniline shows two distinct N-H stretching bands, while N-substituted anilines like this compound would show a single N-H stretch. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While the selection rules for FT-IR and Raman are different, they both provide information about the vibrational modes of a molecule. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, the Raman spectrum would also show characteristic bands for the aromatic ring vibrations and the various C-H, C-N, and C-O bonds. The symmetric breathing modes of the aromatic rings often give rise to strong Raman signals. Studies on related molecules like N-benzyl-2-methyl-4-nitroaniline have utilized Raman spectroscopy to investigate polymorphism and molecular structure. researchgate.net Analysis of the Raman spectra of similar compounds can provide insights into the expected vibrational modes for this compound. chemicalbook.comspectrabase.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. miamioh.eduyoutube.comlibretexts.org For this compound, this would involve the cleavage of the C-C bond between the methylene bridge and the 2,4-dimethoxybenzyl ring, leading to the formation of a stable iminium ion.

Loss of Substituents: Fragmentation may also occur through the loss of the methoxy groups from the dimethoxybenzyl ring.

Cleavage of the Benzyl-Nitrogen Bond: The bond between the benzyl group and the nitrogen atom can also cleave, leading to fragments corresponding to the aniline and the 2,4-dimethoxybenzyl moieties.

By analyzing the mass-to-charge ratio (m/z) of the parent ion and the various fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the information obtained from NMR and vibrational spectroscopy. rsc.orgnih.gov

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from it, a detailed model of the molecular structure. This technique provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the molecule's conformation and its packing within the crystal lattice.

While the specific crystal structure for this compound is not prominently available in the reviewed literature, analysis of closely related derivatives provides significant insight into the expected structural features. For instance, the structure of N-benzylaniline, which shares the core secondary amine linkage, and Schiff base derivatives like (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline, which contains the 2,4-dimethoxybenzyl moiety, offer a basis for understanding the molecular geometry.

In N-benzylaniline, the nitrogen atom exhibits a nearly planar geometry, and the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of approximately 81°. iucr.orgnih.gov This significant twist disrupts the π-conjugation across the C(phenyl)-N-C(benzyl) bridge. In the solid state, its molecules are linked by N—H⋯π interactions. iucr.orgnih.gov

For the Schiff base derivative, (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline, the molecule adopts an E configuration around the C=N double bond. researchgate.net The dihedral angle between the two aromatic rings is 43.69 (16)°, which is less severe than in N-benzylaniline, partly due to the different hybridization of the nitrogen atom (sp² vs. sp³). researchgate.net The methoxy groups lie nearly in the plane of their attached phenyl ring. researchgate.net

These examples demonstrate how X-ray crystallography can reveal subtle but crucial differences in molecular conformation arising from changes in the chemical linkage (C-N vs. C=N) and substituent patterns.

Interactive Table 1: Crystallographic Data for this compound Derivatives

| Parameter | (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline researchgate.net | N-Benzylaniline researchgate.net |

| Formula | C₁₅H₁₄BrNO₂ | C₁₃H₁₃N |

| Molecular Weight | 320.18 | 183.24 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 4.1323 (6) | 18.8185 (6) |

| b (Å) | 10.7406 (14) | 5.7911 (2) |

| c (Å) | 29.911 (4) | 19.3911 (7) |

| β (°) ** | 90.992 (8) | 103.338 (1) |

| Volume (ų) ** | 1327.4 (3) | 2056.24 (12) |

| Z | 4 | 8 |

| Dihedral Angle | 43.69 (16)° (between aromatic rings) | 80.76 (4)° and 81.40 (4)° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of energy corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. In aromatic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. libretexts.org

The chromophores in this compound are the aniline and the 2,4-dimethoxybenzyl moieties. The UV spectrum of benzene (B151609), the parent aromatic hydrocarbon, shows two characteristic absorption bands: the intense E₂-band (a π → π* transition) around 204 nm and the weaker B-band (also π → π*) around 256 nm.

When substituents are added to the benzene ring, they can modify these absorption bands. Auxochromes, such as the amino (-NHR) and methoxy (-OCH₃) groups, are substituents with non-bonding electrons (n electrons) that can interact with the π-system of the ring. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene bands. slideshare.net

For this compound, one would expect to observe a composite spectrum reflecting these effects:

Aniline Chromophore: Aniline itself typically displays a strong absorption band around 230-240 nm and a weaker, structured band around 280-290 nm. researchgate.netnist.gov These correspond to the red-shifted E₂ and B bands of benzene, respectively.

Dimethoxybenzyl Chromophore: The 2,4-dimethoxy substituted ring also contributes to absorption. The two methoxy groups act as powerful auxochromes, significantly red-shifting the benzene bands.

n → π Transitions:* The nitrogen atom's lone pair allows for a weak n → π* transition, which is often submerged by the much stronger π → π* absorptions but can sometimes be observed as a shoulder on the main absorption band. researchgate.net

Interactive Table 2: Typical UV Absorption Maxima (λmax) for Related Chromophores

| Compound | Chromophore | B-Band (λmax, nm) | E₂-Band (λmax, nm) |

| Benzene | Phenyl | ~256 | ~204 |

| Aniline nist.gov | Anilinyl | ~280-290 | ~230-240 |

| Anisole (B1667542) (Methoxybenzene) | Methoxyphenyl | ~270 | ~217 |

| N,N-Dimethylaniline photochemcad.com | N,N-Dimethylaminophenyl | ~298 | ~251 |

Applications of N 2,4 Dimethoxybenzyl Aniline and Its Structural Motifs in Chemical Science

Role as a Versatile Protecting Group in Advanced Organic Synthesis

The 2,4-dimethoxybenzyl (DMB) group, a core component of N-(2,4-dimethoxybenzyl)aniline, serves as an effective protecting group for various functional groups, most notably amines and amides. wustl.edursc.org The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring render the DMB group susceptible to cleavage under specific conditions, a property that is exploited in multi-step synthetic sequences.

Selective Functionalization in Multi-Step Synthesis Enabled by DMB Protection

The stability of the DMB protecting group under a variety of reaction conditions makes it an invaluable tool for selective functionalization in multi-step syntheses. rsc.org N-protected sulfamates with the DMB group have been shown to be stable to oxidizing and reducing agents, as well as bases and nucleophiles, allowing for chemical modifications at other parts of the molecule without disturbing the protected sulfamate (B1201201). rsc.orgresearchgate.net

For example, in the synthesis of phenolic O-sulfamates, the DMB group protects the sulfamate nitrogen, enabling various reactions to be performed on an aryl substituent of the phenol. rsc.orgresearchgate.net Once the desired modifications are complete, the DMB group can be cleanly removed to yield the final product. rsc.orgresearchgate.net This strategy has been instrumental in developing flexible approaches to the synthesis of these medicinally important compounds. rsc.org

The DMB group has also been employed in peptide synthesis to prevent side reactions and improve the solubility of growing peptide chains. iris-biotech.depeptide.com By temporarily masking the amide nitrogen of a peptide bond, the DMB group can prevent aggregation during solid-phase synthesis and suppress undesirable side reactions like aspartimide formation. iris-biotech.depeptide.com

Building Block in the Synthesis of Complex Organic Molecules

Beyond its role as a protecting group, the this compound scaffold is a valuable building block for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles and functionalized anilines.

Construction of Nitrogen-Containing Heterocycles (e.g., 1,3-Diazaoxindoles, Tetrahydroisoquinolines)

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. frontiersin.orgnih.gov this compound and its derivatives serve as key precursors for the synthesis of several important heterocyclic systems.

Tetrahydroisoquinolines (THIQs) are a prominent class of alkaloids with a wide range of biological activities. nih.gov The general structure of simple THIQ alkaloids often features a stereogenic center at the C1 position and various substitution patterns on the aromatic ring. nih.gov Synthetically, THIQs can be accessed through methods like the Pictet-Spengler reaction. nih.gov For instance, N-aryl-1,2,3,4-tetrahydroisoquinolines have been synthesized from N-aryl 2-bromobenzylamines, which can be prepared from the corresponding ortho-brominated aromatic aldehydes and primary aromatic amines like aniline (B41778). thieme-connect.com A method involving the condensation of N-(2,3-dimethoxybenzyl)aminoacetaldehyde acetal (B89532) with glyoxylic acid and an arylboronic acid, followed by a double cyclization, has been developed for the synthesis of tetracyclic tetrahydroisoquinoline derivatives. beilstein-journals.org

While direct synthesis of 1,3-diazaoxindoles from this compound is not explicitly detailed in the provided results, the synthesis of related nitrogen heterocycles often involves the use of protected anilines. The construction of such heterocyclic cores is a central theme in medicinal chemistry. nih.gov

Synthesis of Functionalized Anilines and Their Derivatives

Aniline derivatives are crucial intermediates in organic synthesis. beilstein-journals.orgresearchgate.net this compound itself is a functionalized aniline, and the cleavage of the DMB group provides a route to other substituted anilines. A catalyst- and additive-free method has been reported for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.orgresearchgate.net

The Schiff base formed from 2,4-dimethoxybenzaldehyde (B23906) and 4-bromoaniline (B143363), (E)-4-Bromo-N-(2,4-dimethoxy-benzyl-idene)aniline, has been synthesized and structurally characterized. nih.gov Such Schiff bases are valuable intermediates in various organic transformations.

Precursor and Ligand in Catalysis

The structural motifs present in this compound, namely the aniline and the dimethoxybenzyl groups, suggest its potential utility as a precursor to ligands for catalysis. Nitrogen-containing heterocycles, often synthesized from aniline derivatives, are increasingly important as ligands in transition-metal catalysis and organocatalysis. frontiersin.org

While direct use of this compound as a ligand is not extensively documented in the provided results, its derivatives and related structures play a role in catalysis. For example, N-benzylideneaniline, a related imine, can be synthesized from benzyl alcohol and aniline using hierarchically nanostructured MnCo₂O₄ as a catalyst. rsc.org This highlights the reactivity of the aniline nitrogen in forming catalytically relevant species. Furthermore, nitrogen-containing heterocycles derived from anilines are known to be effective ligands. frontiersin.org The development of new synthetic methods for these heterocycles is driven by their expanding role in catalysis. frontiersin.org

Design and Synthesis of this compound-Derived Ligands for Metal Complexes

The design and synthesis of ligands derived from this compound are rooted in the principles of coordination chemistry, where the nitrogen atom of the aniline moiety and potential coordination sites from the dimethoxybenzyl group can interact with metal centers. The synthesis of such ligands, particularly Schiff base derivatives, is a common strategy to create versatile chelating agents.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of ligands. In the context of this compound, the secondary amine could be functionalized to introduce further coordinating groups, or a primary amine analogue, 2,4-dimethoxybenzylamine (B23717), could be reacted with a suitable aldehyde or ketone to form a Schiff base ligand. For instance, the reaction of 2,4-dimethoxybenzaldehyde with a substituted aniline, such as 4-bromoaniline, yields the Schiff base (E)-4-Bromo-N-(2,4-dimethoxy-benzyl-idene)aniline. nih.gov The structural characterization of this compound reveals an E configuration about the C=N bond and a significant dihedral angle between the two aromatic rings. nih.gov

The synthesis of metal complexes with such Schiff base ligands typically involves the reaction of the ligand with a metal salt in an appropriate solvent, often with heating. The resulting metal complexes can exhibit various geometries, such as square-planar or tetrahedral, depending on the metal ion and the ligand's coordination mode. For example, Schiff base ligands derived from substituted benzaldehydes and anilines have been shown to form stable complexes with transition metals like Cu(II), Ni(II), and Zn(II). sbmu.ac.ir The coordination often occurs through the azomethine nitrogen and an ortho-substituted group on the aldehyde-derived ring, such as a hydroxyl group. sbmu.ac.ir

The general synthetic approach for preparing metal complexes from Schiff base ligands derived from substituted anilines and benzaldehydes is outlined in the table below.

| Step | Procedure | Purpose |

| 1 | Synthesis of Schiff Base Ligand | A primary amine (e.g., a substituted aniline) is reacted with an aldehyde (e.g., a substituted benzaldehyde) in an alcoholic solvent, often with a catalytic amount of acid. The mixture is typically refluxed. |

| 2 | Purification of Ligand | The synthesized Schiff base is purified by recrystallization from a suitable solvent to obtain a pure crystalline solid. |

| 3 | Synthesis of Metal Complex | The purified ligand is dissolved in a solvent and reacted with a metal salt (e.g., chloride or acetate (B1210297) salt of the desired metal) in a specific molar ratio (commonly 2:1 ligand to metal). The mixture is often heated and stirred. |

| 4 | Isolation and Purification of Complex | The precipitated metal complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried. |

This table provides a generalized procedure for the synthesis of Schiff base metal complexes.

Catalytic Activity of this compound-Containing Systems in Organic Transformations

The structural motifs present in this compound are valuable in the design of catalytic systems. Metal complexes bearing ligands derived from this scaffold can act as catalysts in a variety of organic transformations. The electronic properties of the dimethoxybenzyl and aniline groups can be fine-tuned to influence the catalytic activity of the metal center.

One area of application is in asymmetric catalysis. For instance, a strategically designed N-nucleophile in conjunction with a Cu(I)-(S)-BINAP chiral Lewis acid catalyst has been employed in the dynamic kinetic asymmetric transformation of racemic 2-aryl-N-tosylaziridines. acs.org This process yields ring-opening products with high enantioselectivity, which can then be cyclized to form enantioenriched 1,4-benzodiazepine (B1214927) derivatives. acs.org While the exact structure of the N-nucleophile in this specific study is not this compound, the principle of using a tailored aniline-based nucleophile highlights a potential application for this compound and its derivatives in asymmetric synthesis.

Furthermore, metal complexes of Schiff bases derived from related substituted anilines and aldehydes have been investigated for their catalytic potential. These complexes are explored for their role in various catalytic processes, including oxidation, reduction, and polymerization reactions. nih.gov The catalytic efficiency is often attributed to the ability of the ligand to stabilize the metal ion in a specific oxidation state and to provide a coordination environment that facilitates the catalytic cycle.

The following table summarizes the key components and outcomes of a representative catalytic system that utilizes an aniline-based nucleophile.

| Catalytic System Component | Role/Function | Outcome |

| Racemic 2-aryl-N-tosylaziridine | Substrate | Ring-opening to form a chiral product. |

| Aniline-based N-nucleophile | Reactant that opens the aziridine (B145994) ring. | Incorporation of the nucleophile into the final product. |

| Cu(I) salt (e.g., Cu(OTf)₂) | Lewis acid catalyst precursor. | Activates the aziridine for nucleophilic attack. |

| Chiral ligand (e.g., (S)-BINAP) | Induces stereoselectivity in the reaction. | Formation of a product with high enantiomeric excess (ee). |

| Base (e.g., DBU) and Silver Salt (e.g., AgNO₃) | Used in the subsequent cyclization step. | Formation of 1,4-benzodiazepine derivatives. acs.org |

This table illustrates the components of a dynamic kinetic asymmetric transformation that could potentially involve derivatives of this compound.

Integration into Advanced Materials

The this compound moiety can be incorporated into larger molecular architectures to create advanced materials with specific functional properties.

Incorporation into Polymeric Structures

The aniline and dimethoxyaniline units are known building blocks for conducting polymers. The incorporation of the this compound motif into polymeric structures can lead to materials with interesting electrical and optical properties. The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical oxidation.

For example, copolymers of aniline and 2,4-dimethoxyaniline (B45885) have been synthesized via interfacial oxidative polymerization. researchgate.net These copolymers form nanostructures, such as nanofibers with diameters in the range of 4-10 nm. researchgate.net The molecular structure of these copolymers can be confirmed using various spectroscopic techniques, including UV-visible, FT-IR, and ¹H NMR spectroscopy. researchgate.net The conductivity of these nanofibers is found to increase with a higher proportion of aniline in the copolymer. researchgate.net

Similarly, poly(2,5-dimethoxyaniline) (PDMOA) and its copolymers with aniline have been synthesized and characterized. ias.ac.in These polymers exhibit enhanced solubility in common organic solvents compared to the parent polyaniline. ias.ac.in The presence of methoxy groups can influence the polymer's properties, such as thermal stability, which may be enhanced due to hydrogen bonding. ias.ac.in However, the electrical conductivity of the homopolymer of 2,5-dimethoxyaniline (B66101) is relatively low, which is attributed to the localization of polaronic charges and the insulating nature of the methoxy groups. ias.ac.in

The synthesis of such polymers typically involves the oxidative coupling of the monomers in an acidic medium using an oxidant like ammonium (B1175870) persulfate. ias.ac.in The properties of the resulting polymers are highly dependent on the reaction conditions and the molar ratios of the comonomers.

The table below details the synthesis and properties of copolymers of aniline and 2,4-dimethoxyaniline.

| Property | Description | Reference |

| Synthesis Method | Aqueous/organic phase interfacial oxidative polymerization. | researchgate.net |

| Monomers | Aniline and 2,4-dimethoxyaniline in various molar ratios. | researchgate.net |

| Morphology | One-dimensional nanofibers with an average diameter of 4–10 nm. | researchgate.net |

| Characterization | UV–visible spectroscopy, FT-IR, ¹H NMR, and TGA. | researchgate.net |

| Conductivity | Increases with a higher proportion of aniline in the copolymer. | researchgate.net |

This table summarizes the characteristics of copolymers containing the 2,4-dimethoxyaniline motif.

Exploration in Optoelectronic Materials

The structural features of this compound, particularly the presence of electron-donating methoxy groups and the aniline nitrogen, make it a candidate for exploration in optoelectronic materials. These materials are characterized by their interaction with light and their electrical properties, finding applications in devices like organic light-emitting diodes (OLEDs) and in the field of nonlinear optics (NLO).

Benzylidene aniline derivatives are known to exhibit NLO properties. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is dependent on the molecular structure, including the presence of electron donor and acceptor groups connected by a π-conjugated system. The this compound structure contains donor groups (methoxy and amino) and aromatic rings, which are key components for potential NLO activity. Theoretical calculations on related molecules have shown that they can possess non-zero second hyperpolarizabilities, indicating microscopic third-order NLO behavior. nih.gov

In the realm of OLEDs, materials with specific electronic and photophysical properties are required for efficient light emission. beilstein-journals.org The this compound motif could be incorporated into molecules designed as emitters, host materials, or charge-transporting layers in OLED devices. The methoxy groups can influence the solubility and film-forming properties of the material, which are important for device fabrication. Furthermore, the electronic properties of the molecule will determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in OLEDs. While direct studies on this compound in OLEDs are not widely reported, the exploration of various aniline and substituted aromatic compounds in this field suggests the potential of this structural unit. researchgate.net

Future Research Directions and Emerging Trends in N 2,4 Dimethoxybenzyl Aniline Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing N-(2,4-dimethoxybenzyl)aniline and its derivatives is intrinsically linked to the principles of green chemistry, focusing on minimizing environmental impact while maximizing efficiency. jddhs.comwjpmr.comresearchgate.net A primary area of development is the move away from conventional methods that often rely on harsh reagents and generate significant waste.

Catalytic Innovations: Research is increasingly focused on the development and application of novel catalysts that can facilitate the N-alkylation of anilines with greater selectivity and under milder conditions. researchgate.netresearchgate.netacs.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a particularly promising eco-friendly approach. organic-chemistry.org This method utilizes alcohols as alkylating agents, with water as the only byproduct, thereby offering high atom economy. researchgate.net Catalysts based on earth-abundant metals such as iron, manganese, and nickel are being explored as cost-effective and less toxic alternatives to precious metal catalysts like palladium and iridium. researchgate.netorganic-chemistry.orgnih.gov

Alternative Energy Sources: The use of alternative energy sources to drive chemical reactions is another key trend. Visible-light-induced N-alkylation of anilines represents a significant advance, offering a metal-free and base-free approach that reduces chemical waste and energy consumption. nih.gov Microwave-assisted synthesis is also being investigated to accelerate reaction times and improve yields in a more energy-efficient manner. jddhs.com

Sustainable Solvents and Conditions: Efforts are being made to replace traditional organic solvents with more environmentally benign alternatives, or to eliminate them altogether in solvent-free reaction conditions. jddhs.comwjpmr.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, further contributes to sustainability by reducing solvent use and waste generation from intermediate purification steps. beilstein-journals.org

| Sustainable Synthetic Approach | Key Features | Potential Advantages | Relevant Catalyst/Condition Examples |

|---|---|---|---|

| Borrowing Hydrogen Methodology | Uses alcohols as alkylating agents; water is the main byproduct. | High atom economy, reduced waste. | Mn(I), Co(II), Ni, Ru, Ir complexes. researchgate.netorganic-chemistry.org |

| Visible-Light Photocatalysis | Utilizes light as an energy source; can be metal- and base-free. | Environmentally friendly, mild reaction conditions. nih.gov | Ammonium (B1175870) bromide in the absence of metal catalysts. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating of the reaction mixture. | Reduced reaction times, increased yields. jddhs.com | Applicable to various catalytic systems. |

| Solvent-Free Reactions | Reactions are conducted without a solvent. | Reduced solvent waste, simplified purification. | Grinding of reactants. wjpmr.com |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding and optimization of the synthesis of this compound and its analogues will be achieved through the implementation of Process Analytical Technology (PAT). acs.orgmt.comrsc.org PAT utilizes in-situ (in the reaction vessel) and real-time analytical techniques to monitor reaction progress, identify intermediates, and determine kinetic profiles.

Real-Time Spectroscopic Analysis: Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ reaction monitoring. xjtu.edu.cnamericanpharmaceuticalreview.comscirp.orgjasco-global.com These methods provide real-time data on the concentration of reactants, intermediates, and products by tracking changes in their characteristic vibrational frequencies. beilstein-journals.orgresearchgate.net For the synthesis of this compound, which can proceed via an imine intermediate, these techniques can monitor the disappearance of the carbonyl group of the aldehyde and the N-H bond of the aniline (B41778), and the appearance of the C=N stretch of the imine and the C-N bond of the final product. researchgate.net

Benefits of In Situ Monitoring: The continuous data stream provided by in-situ spectroscopy allows for precise determination of reaction endpoints, leading to improved yield and purity while minimizing energy consumption. mt.comamericanpharmaceuticalreview.com It also facilitates rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading. rsc.org Furthermore, real-time monitoring can enhance safety by providing immediate feedback on the reaction's progress and the potential for runaway reactions. americanpharmaceuticalreview.com

| Spectroscopic Technique | Information Obtained | Advantages for this compound Synthesis |

|---|---|---|

| In-situ FTIR Spectroscopy | Real-time concentration changes of functional groups (e.g., C=O, N-H, C=N). | Provides detailed mechanistic and kinetic data. xjtu.edu.cnamericanpharmaceuticalreview.com |

| In-situ Raman Spectroscopy | Real-time monitoring of vibrational modes, particularly useful for reactions in aqueous media. | Can be used to create calibration curves for determining product conversion. scirp.orgjasco-global.combeilstein-journals.org |

Computational Design and Prediction of this compound Analogue Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new this compound analogues with desired properties. tandfonline.comumn.edu By employing theoretical models, researchers can predict the reactivity, electronic properties, and potential biological activity of novel compounds before their synthesis, saving significant time and resources.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, geometry, and energetic properties of molecules. nih.govnih.gov For this compound analogues, DFT can be used to predict parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for understanding their reactivity and electronic behavior. nih.gov These calculations can also help in elucidating reaction mechanisms and predicting the most likely sites for chemical modification.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By analyzing the physicochemical properties of known N-benzylaniline derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogues. nih.gov This approach is particularly valuable in drug discovery for identifying promising lead compounds.

| Computational Method | Predicted Properties | Application in this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), reaction energies. nih.gov | Predicting reactivity, understanding reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on physicochemical descriptors. nih.gov | Designing new analogues with enhanced biological activity. |

Expansion of Applications in Interdisciplinary Chemical Research Fields

The versatile structure of this compound makes it and its derivatives valuable building blocks for a wide range of applications in interdisciplinary fields.

Medicinal Chemistry: Substituted anilines are important scaffolds in the synthesis of various heterocyclic compounds with potential therapeutic applications. researchgate.net Future research will likely explore the use of this compound as a precursor for novel compounds with anticancer, antimicrobial, or other biological activities. The dimethoxybenzyl moiety can be a key pharmacophore, and further modifications to the aniline ring could lead to the development of new drug candidates.

Materials Science: Aniline derivatives are fundamental monomers for the synthesis of polyanilines, a class of conducting polymers with applications in sensors, electronic devices, and corrosion inhibition. rsc.org The incorporation of the 2,4-dimethoxybenzyl group into a polyaniline backbone could modulate the polymer's electronic properties, solubility, and processability, opening up new avenues for the development of advanced materials. Research into the synthesis of novel polyaniline derivatives from monomers like this compound could lead to materials with tailored properties for specific applications, such as chemical sensors with high sensitivity and selectivity. rsc.org

Synthetic Chemistry: N-benzylanilines are valuable intermediates in organic synthesis. They can be used as precursors for the construction of more complex molecular architectures, including various nitrogen-containing heterocycles. beilstein-journals.org The development of new synthetic methodologies that utilize this compound as a starting material will continue to be an active area of research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,4-dimethoxybenzyl)aniline derivatives, and how are reaction conditions optimized?

- Methodological Answer : this compound derivatives are typically synthesized via reductive amination or imine condensation. For example, in rhodium-catalyzed annulations, the 2,4-dimethoxybenzyl group serves as a protective amine group, introduced via alkylation of aniline precursors with 2,4-dimethoxybenzyl halides. Optimization involves controlling reaction temperature (e.g., 0–25°C) and stoichiometry to minimize side products. Column chromatography on silica gel is commonly used for purification, with eluents like hexane/ethyl acetate (4:1) .

Q. How is the 2,4-dimethoxybenzyl group removed under mild conditions, and what analytical techniques confirm successful deprotection?

- Methodological Answer : Deprotection is achieved using trifluoroacetic acid (TFA) and anisole at room temperature, cleaving the benzyl group while preserving sensitive functionalities like cyclopropanes. The resulting aniline trifluoroacetate is neutralized and converted to stable derivatives (e.g., Fmoc-carbamate) for characterization. Techniques include:

- ¹H/¹³C NMR : Loss of dimethoxybenzyl peaks (δ 3.7–3.9 ppm for methoxy groups).

- Mass spectrometry : Molecular ion shifts corresponding to the removal of the 2,4-dimethoxybenzyl fragment (Δm/z = 151.1) .

Q. What are the key challenges in characterizing this compound derivatives via NMR?

- Methodological Answer : Signal overlap from aromatic protons (δ 6.3–7.3 ppm) and methoxy groups can complicate analysis. Advanced techniques like COSY and HMQC resolve coupling patterns and assign quaternary carbons. For example, in (E)-N-(2,4-dimethoxybenzylidene)-4-ethoxyaniline, the imine proton (δ 8.2 ppm) and ethoxy group (δ 1.4 ppm for CH₃) are critical markers .

Advanced Research Questions

Q. How does the 2,4-dimethoxybenzyl group influence regioselectivity in transition-metal-catalyzed reactions?

- Methodological Answer : The electron-donating methoxy groups stabilize cationic intermediates in rhodium(I)-catalyzed annulations, directing cyclopropane ring opening to form fused bicycles. Competitive pathways (e.g., alkene isomerization) are suppressed by steric shielding from the benzyl group. Mechanistic studies using deuterium labeling or DFT calculations validate these effects .

Q. What role does this compound play in synthesizing antimicrobial metal complexes?

- Methodological Answer : The 2,4-dimethoxybenzyl carbamothioyl ligand forms stable Pt(II)/Pd(II) complexes via coordination through sulfur and oxygen atoms. Antimicrobial activity is evaluated via MIC assays against pathogens like S. aureus and C. albicans. Enhanced activity correlates with increased lipophilicity from the dimethoxy groups, improving membrane penetration .

Q. How do substituents on the aniline ring affect crystallization and packing in this compound derivatives?

- Methodological Answer : Substituents like ethoxy or nitro groups induce specific intermolecular interactions. For example, in (E)-N-(2,4-dimethoxybenzylidene)-4-ethoxyaniline, C–H···π interactions between methoxy groups and aryl rings stabilize monoclinic packing (space group P2₁/c). X-ray crystallography reveals unit cell parameters (a = 8.45 Å, b = 9.65 Å) and hydrogen-bonding networks critical for lattice stability .

Q. What strategies mitigate competing side reactions (e.g., nitroso group displacement) in functionalizing this compound?

- Methodological Answer : Protecting the aniline nitrogen with 2,4-dimethoxybenzyl prevents unwanted nucleophilic substitution. For nitroso derivatives, low-temperature reactions (−20°C) and catalytic Cu(I) suppress disproportionation. HRMS and IR (ν(N=O) ≈ 1500 cm⁻¹) confirm product integrity .

Methodological Tables

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.